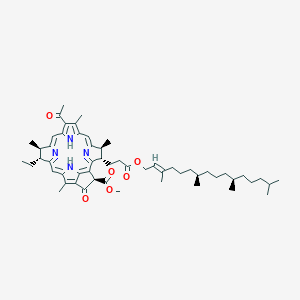
Boric acid;2-(diethylamino)ethyl 4-aminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boric acid;2-(diethylamino)ethyl 4-aminobenzoate is a compound that combines the properties of boric acid and 2-(diethylamino)ethyl 4-aminobenzoate. Boric acid is a weak monobasic Lewis acid of boron, commonly used in industrial processing and manufacturing .
準備方法
The synthesis of boric acid;2-(diethylamino)ethyl 4-aminobenzoate involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol, followed by the reaction with boric acid . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
Boric acid;2-(diethylamino)ethyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
科学的研究の応用
Boric acid;2-(diethylamino)ethyl 4-aminobenzoate has several scientific research applications:
Chemistry: It is used in various chemical reactions and studies involving boron compounds and esterification processes.
Medicine: As a local anesthetic, it is used in dental procedures and minor surgeries to provide pain relief.
作用機序
The mechanism of action of boric acid;2-(diethylamino)ethyl 4-aminobenzoate involves the inhibition of sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . This inhibition prevents the generation of action potentials, thereby blocking signal conduction and providing anesthetic effects. Boric acid contributes to the compound’s antibacterial properties, making it effective against certain infections .
類似化合物との比較
Boric acid;2-(diethylamino)ethyl 4-aminobenzoate can be compared with other similar compounds such as:
Benzocaine: Another local anesthetic commonly used as a topical pain reliever.
Lidocaine: A more effective and hypoallergenic alternative to procaine, used in various medical procedures.
Tetracaine: A potent local anesthetic used in ophthalmology and other medical fields. The uniqueness of this compound lies in its combination of anesthetic and antibacterial properties, making it versatile for both medical and industrial applications.
特性
IUPAC Name |
boric acid;2-(diethylamino)ethyl 4-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.BH3O3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;2-1(3)4/h5-8H,3-4,9-10,14H2,1-2H3;2-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNZERHDOIWRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149-13-3 |
Source


|
| Record name | Procaine borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)




![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)


![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)




